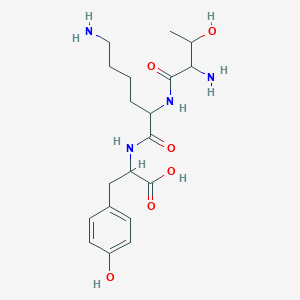

H-Thr-lys-tyr-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPOGALELPLJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Short Peptides and Tripeptides in Biological Systems

Short peptides, typically defined as chains containing fewer than 50 amino acids, are fundamental molecules in biology, participating in a vast array of physiological functions. longdom.orgwikipedia.org Oligopeptides, which consist of 2 to 20 amino acids, and specifically tripeptides (comprising three amino acids), are critical as signaling molecules, hormones, and neurotransmitters. longdom.orgresearchgate.net They are integral to cell communication, immune responses, and the regulation of enzymatic activity. longdom.org Unlike larger proteins, which have well-defined structures, these smaller sequences often exhibit greater conformational flexibility, allowing them to interact with a diverse range of biological targets. study.com Their small size also facilitates easier absorption and transport within biological systems. study.com

Tripeptides, in particular, represent a significant class of bioactive molecules. wikipedia.org Their functions are dictated by the specific sequence and chemical properties of their constituent amino acids. wikipedia.org For example, Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a crucial antioxidant found in most forms of life, while Thyrotropin-releasing hormone (L-pyroglutamyl-L-histidinyl-L-prolinamide) is a peptide hormone that stimulates the anterior pituitary. wikipedia.org The study of such native tripeptides reveals their essential roles in maintaining homeostasis and regulating complex biological pathways. biorxiv.org

Table 1: Examples of Biologically Active Tripeptides

| Tripeptide | Amino Acid Sequence | Notable Biological Function |

| Glutathione | γ-L-Glu-Cys-Gly | Major endogenous antioxidant, protecting cells from oxidative damage. wikipedia.org |

| Thyrotropin-releasing hormone (TRH) | pGlu-His-Pro-NH2 | Stimulates the release of thyroid-stimulating hormone and prolactin. wikipedia.org |

| GHK-Cu | Gly-His-Lys | A copper-binding peptide involved in wound healing and skin remodeling. wikipedia.org |

| Eisenin | pGlu-Gln-Ala | Exhibits immunological activity; isolated from marine algae. wikipedia.org |

| Pinealon | Glu-Asp-Arg | Studied for its potential role in regulating brain cell function. wikipedia.org |

| Vesugen | Lys-Glu-Asp | Investigated for its role in regulating the vascular system. wikipedia.org |

Synthetic Methodologies for H Thr Lys Tyr Oh

D-Amino Acid Substitutions in Tripeptide Analogs

Incorporating D-amino acids in place of their L-enantiomers is a common strategy to increase a peptide's resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid peptide bonds nih.gov. D-amino acids can be synthesized and incorporated into peptide sequences using standard SPPS or LPPS protocols. For instance, D-amino acids can be coupled using the same reagents and protecting group strategies as their L-counterparts, provided appropriate derivatives are available. The synthesis of tripeptide building blocks containing D-amino acids, such as Fmoc-D-Pro-D-Pro-Gly-OH, has been demonstrated and utilized for further peptide synthesis nih.gov. This approach allows for the creation of tripeptide analogs with modified stereochemistry to study their impact on peptide conformation and stability.

Non-Natural Amino Acid Integration

Non-natural amino acids, including those with modified side chains or backbone structures, can be integrated into peptide sequences to impart unique characteristics. This often involves using pre-synthesized, appropriately protected non-natural amino acid derivatives.

Phosphorylated Amino Acids: Amino acids like phosphotyrosine (pTyr), phosphoserine (pSer), and phosphothreonine (pThr) are critical in cellular signaling pathways as they mimic post-translational modifications. Their incorporation into peptides is achieved by using specialized Fmoc-protected derivatives, such as Fmoc-Tyr(PO(OBzl)OH)-OH, which require specific coupling conditions, often involving uronium-based reagents like HATU in the presence of DIPEA sigmaaldrich.comsigmaaldrich.com.

Sulfated Amino Acids: Sulfotyrosine (Tyr(SO3H)) is another post-translationally modified residue found in proteins. Its incorporation typically involves using derivatives like Fmoc-Tyr(SO3nP)-OH, which are compatible with Fmoc SPPS and require specific deprotection steps for the sulfonate group sigmaaldrich.comthieme-connect.de.

α,α-Disubstituted Amino Acids: These amino acids, characterized by a quaternary alpha carbon, are often used in the synthesis of "stapled" peptides. Their integration requires specific coupling strategies and can pose challenges due to their steric bulk acs.org. Stapled peptides are designed to adopt specific conformations, often enhancing their stability and biological activity.

The selection of protecting groups for the side chains of these non-natural amino acids is crucial to ensure compatibility with the peptide synthesis cycle and prevent unwanted side reactions google.comsigmaaldrich.comsigmaaldrich.com.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating the target peptide from impurities generated during synthesis and for quantifying its purity. ijsra.net These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for Tripeptide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity for purity determination and quantification. ijsra.netresolvemass.ca For a tripeptide like H-Thr-Lys-Tyr-OH, which is polar due to its amino acid composition (Threonine, Lysine (B10760008), Tyrosine), reversed-phase HPLC (RP-HPLC) is the most common approach. thermofisher.comnih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the peptide and the stationary phase. thermofisher.com A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. acs.org This increasing organic content weakens the hydrophobic interactions, allowing compounds to elute from the column in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution by neutralizing charged sites on the peptide and the stationary phase. novoprolabs.com The purity of this compound is determined by integrating the peak area of the main peptide and comparing it to the total area of all peaks detected, typically by UV absorbance at 214 nm or 280 nm (due to the tyrosine residue). nih.gov

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 3-5 µm particle size, 100-300 Å pore size | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. thermofisher.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with an ion-pairing agent to ensure sharp peaks. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the peptide from the column. |

| Gradient | 5% to 60% B over 20-30 minutes | Gradually increases mobile phase hydrophobicity to elute the peptide and impurities. acs.org |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at 214 nm & 280 nm | 214 nm for the peptide backbone; 280 nm for the tyrosine aromatic ring. |

| Column Temp. | 25-40 °C | Affects retention time and peak shape. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). ijsra.net This results in significantly higher efficiency, resolution, and speed of analysis compared to traditional HPLC. nih.gov The use of smaller particles necessitates instrumentation capable of handling much higher backpressures. For this compound, a UPLC method would provide a more detailed impurity profile in a shorter amount of time, allowing for better detection and quantification of closely related impurities, such as deletion sequences or isomers. The fundamental conditions, including the choice of column chemistry (e.g., C18) and mobile phases, are similar to those used in HPLC but are optimized for the faster separation. ijsra.net

Size-Exclusion Chromatography for Aggregation State Analysis

Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume, or size in solution. nih.govwaters.com It is primarily used to analyze the aggregation state of peptides and proteins, separating monomers from dimers, trimers, and larger aggregates. waters.com The stationary phase consists of porous particles with a defined pore size distribution. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer, more tortuous path and elute later. nih.gov

For this compound, SEC is employed to determine if the tripeptide exists solely in its monomeric form or if it self-associates to form aggregates in a given formulation buffer. This is a critical quality attribute, as aggregation can impact the biological activity and properties of the peptide. The analysis is performed under isocratic conditions using an aqueous buffer as the mobile phase to maintain the native state of the peptide. waters.com

Table 2: Illustrative SEC Method for this compound

| Parameter | Typical Condition | Purpose |

| Column | Silica-based with hydrophilic coating, appropriate pore size for small peptides | Separates molecules based on size in an aqueous environment. |

| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 | Mimics physiological conditions and minimizes non-specific interactions with the column. |

| Elution Mode | Isocratic | Ensures separation is based purely on size, not on chemical interactions. |

| Flow Rate | 0.3 - 0.8 mL/min | Slower flow rates often improve resolution in SEC. |

| Detection | UV Absorbance at 214 nm or 280 nm | Detects the peptide as it elutes. |

| Expected Result | A single major peak corresponding to the monomeric tripeptide. | Early-eluting peaks would indicate the presence of dimers or higher-order aggregates. |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the covalent structure and three-dimensional arrangement of the this compound tripeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the atomic-level structure of molecules in solution. polarispeptides.com For this compound, NMR is used to confirm the primary structure (the amino acid sequence) and to investigate its conformational preferences.

1D NMR (¹H and ¹³C): A one-dimensional ¹H NMR spectrum provides information on the number and type of protons in the molecule. The chemical shifts of the signals are characteristic of the electronic environment of each proton, allowing for the identification of the amino acid residues (Threonine, Lysine, and Tyrosine). youtube.commsu.edu For instance, the aromatic protons of the Tyrosine side chain would appear in the downfield region (around 6.5-7.5 ppm), while the aliphatic protons of the Lysine and Threonine side chains would appear in the upfield region. youtube.com

2D NMR (COSY, TOCSY, NOESY): Two-dimensional NMR experiments are essential for unambiguously assigning all proton signals and confirming the amino acid sequence.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are spin-coupled within the same amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (typically <5 Å), even if they are not directly connected by bonds. NOESY cross-peaks between adjacent amino acid residues are crucial for confirming the Thr-Lys-Tyr sequence. Furthermore, NOE data can provide insights into the peptide's preferred conformation and secondary structure in solution. polarispeptides.com

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound Residues

| Amino Acid | Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Threonine (Thr) | α-H | ~4.2 | Doublet |

| β-H | ~4.1 | Multiplet | |

| γ-CH₃ | ~1.2 | Doublet | |

| Lysine (Lys) | α-H | ~4.3 | Triplet |

| β-CH₂ | ~1.8 | Multiplet | |

| γ-CH₂ | ~1.4 | Multiplet | |

| δ-CH₂ | ~1.6 | Multiplet | |

| ε-CH₂ | ~3.0 | Triplet | |

| Tyrosine (Tyr) | α-H | ~4.5 | Triplet |

| β-CH₂ | ~3.1 | Multiplet | |

| Aromatic δ-H | ~7.1 | Doublet | |

| Aromatic ε-H | ~6.8 | Doublet |

Note: Exact chemical shifts are dependent on solvent, pH, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govspringernature.com In peptide analysis, CD is an invaluable tool for rapidly assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) in solution. americanpeptidesociety.org

The peptide backbone amides are chiral and give rise to characteristic CD signals in the far-UV region (190-250 nm). nih.gov For a short tripeptide like this compound, it is highly unlikely to form stable, well-defined secondary structures like α-helices or β-sheets on its own. Its CD spectrum would be expected to show a strong negative band near 198 nm, which is characteristic of a random coil or a disordered conformation. americanpeptidesociety.org

The primary utility of CD for this tripeptide would be in comparative studies. For example, changes in the CD spectrum upon binding to a target molecule, or in response to changes in environmental conditions (e.g., pH, temperature, solvent), can provide valuable information about induced conformational changes. americanpeptidesociety.orgresearchgate.net

Table 4: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Conformation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for analyzing the secondary structure of peptides like this compound. nih.govspringernature.comnih.gov The method provides insight into the peptide's backbone conformation by probing the vibrational modes of its amide bonds. lew.ro The Amide I band, which appears in the spectral region of 1600–1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure. longdom.orgoup.com This band originates mainly from the C=O stretching vibrations of the peptide backbone, and its precise frequency is determined by the hydrogen-bonding patterns characteristic of different conformations such as α-helices, β-sheets, β-turns, and random coils. lew.rooup.com

The analysis of the Amide I band contour can reveal the predominant secondary structure elements within this compound. Since small peptides are often flexible, their conformation can be influenced by their environment, such as the solvent or physical state (solid vs. solution). nih.govlew.ro By obtaining FTIR spectra under various conditions, one can study the conformational propensities of the tripeptide. For example, studies on various tripeptides have shown that they can adopt distinct preferences for structures like extended β-strands or polyproline II-like helices in aqueous solutions. drexel.edunih.gov

The table below summarizes the characteristic frequencies of the Amide I band for common peptide secondary structures, which serves as a reference for interpreting the FTIR spectrum of this compound.

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low frequency), 1680-1700 (high frequency for antiparallel) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

This table provides typical frequency ranges for the Amide I band associated with different peptide secondary structures. Actual values can vary based on the specific peptide sequence and environmental conditions. lew.rooup.com

Mass Spectrometry (MS) for Sequence Confirmation and Post-Synthetic Modifications

Mass spectrometry is an indispensable analytical tool for the characterization of synthetic peptides, including this compound. nih.gov It provides a rapid and highly sensitive method to confirm the molecular weight of the peptide, thereby verifying its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) techniques are employed to elucidate the amino acid sequence and identify any potential post-synthetic modifications that may have occurred during synthesis or handling. nih.govacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile biomolecules like peptides from a liquid solution. americanpeptidesociety.orgnih.gov In ESI-MS, the peptide solution is sprayed through a high-voltage capillary, generating highly charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. nih.goveuropeanpharmaceuticalreview.com

For this compound, which contains a basic lysine residue and an N-terminus, ESI-MS would typically produce multiply charged positive ions, such as the [M+H]⁺ and [M+2H]²⁺ species. europeanpharmaceuticalreview.com The mass spectrometer measures the mass-to-charge (m/z) ratio of these ions. By analyzing the resulting spectrum, the molecular weight (M) of the peptide can be accurately calculated, providing primary confirmation that the correct tripeptide has been synthesized. nih.gov The high sensitivity of ESI-MS allows for the characterization of very small amounts of the peptide. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide analysis. americanpeptidesociety.org In this method, the peptide is co-crystallized with an energy-absorbing matrix material. nih.gov A pulsed laser is directed at the sample, causing the matrix to desorb and ionize, transferring charge to the peptide molecules in the process. americanpeptidesociety.org MALDI typically generates predominantly singly charged ions (e.g., [M+H]⁺), which results in simpler mass spectra compared to ESI-MS. europeanpharmaceuticalreview.com

This technique is highly effective for determining the molecular weight of this compound. The choice of matrix is a critical parameter, especially for peptides containing sensitive residues like tyrosine. For instance, some matrices can affect the stability of post-translational modifications on tyrosine, highlighting the need for careful method development. nih.gov MALDI-MS is often coupled with a time-of-flight (TOF) mass analyzer, which provides high mass accuracy and resolution. americanpeptidesociety.org

Fragment Ion Analysis for De Novo Sequencing

To confirm the amino acid sequence of this compound, tandem mass spectrometry (MS/MS) is employed for de novo sequencing. wikipedia.org In this process, the protonated molecular ion of the peptide (the precursor ion) is isolated in the mass spectrometer and then fragmented, typically through Collision-Induced Dissociation (CID) or other methods like Electron Transfer Dissociation (ETD). creative-proteomics.comthermofisher.com

Fragmentation preferentially occurs at the peptide bonds along the backbone, generating a series of product ions. wikipedia.org The most common fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). creative-proteomics.comnih.gov The mass difference between adjacent peaks in a b-ion or y-ion series corresponds to the mass of a single amino acid residue. creative-proteomics.com By systematically analyzing these mass differences, the sequence can be reconstructed without prior knowledge. For this compound, the fragmentation pattern would be expected to show mass differences corresponding to the residues of Threonine (101.05 Da), Lysine (128.09 Da), and Tyrosine (163.06 Da). Neutral losses, such as the loss of water from the threonine side chain or ammonia (B1221849) from the lysine side chain, can also be observed and provide additional structural information. wikipedia.orgnih.gov

The table below shows the theoretical monoisotopic masses of the primary b- and y-ions expected from the fragmentation of this compound.

| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |

| b₁ | Thr | 102.06 |

| b₂ | Thr-Lys | 230.15 |

| y₁ | Tyr | 182.08 |

| y₂ | Lys-Tyr | 310.17 |

This table lists the calculated monoisotopic masses for the singly charged b- and y-ions of this compound. These values are used to interpret the MS/MS spectrum for sequence verification.

Influence of Amino Acid Sequence and Composition on Academic Research Focus

The specific amino acid sequence and composition of a peptide significantly dictate the direction and focus of academic research. For peptides like this compound, the presence of particular amino acids can suggest potential biological roles or interactions. For instance, the combination of Threonine (Thr), Lysine (Lys), and Tyrosine (Tyr) might predispose the peptide to interact with specific receptors or enzymes due to the unique chemical properties of these residues. Lysine, with its positively charged side chain, can engage in electrostatic interactions, while Tyrosine, with its phenolic hydroxyl group, can participate in hydrogen bonding and pi-stacking interactions, and potentially undergo post-translational modifications like phosphorylation bachem.comescholarship.orgnih.gov. Threonine, possessing a hydroxyl group, also contributes to hydrogen bonding capabilities bachem.com. The specific sequence this compound, therefore, guides researchers to investigate its potential activities, such as receptor binding, enzyme inhibition, or signaling modulation, based on known functions of peptides with similar amino acid motifs smolecule.compublish.csiro.aunih.gov. Research efforts are often directed towards understanding how this particular sequence confers specific biological activities compared to other related peptide sequences smolecule.com.

Role of Individual Amino Acid Residues (Threonine, Lysine, Tyrosine) in Functional Contributions

Understanding the role of each amino acid residue is fundamental to SAR studies. In the context of this compound, Threonine, Lysine, and Tyrosine each contribute distinct functionalities:

Lysine (Lys): Lysine, with its positively charged epsilon-amino group, plays a significant role in electrostatic interactions, particularly with negatively charged biological molecules or receptor sites bachem.comnih.gov. Its presence can influence peptide solubility, membrane interaction, and binding affinity. Studies investigating the substitution of Lysine with other basic amino acids or non-natural analogs can shed light on the optimal charge and spatial arrangement required for activity nih.govresearchgate.net.

Tyrosine (Tyr): Tyrosine's phenolic hydroxyl group is involved in hydrogen bonding and can also participate in pi-stacking interactions due to its aromatic ring bachem.com. Furthermore, the tyrosine residue is a common site for post-translational modifications, such as phosphorylation, which can dramatically alter peptide activity escholarship.orgnih.gov. Investigating the impact of substituting Tyrosine with other aromatic residues or alanine (B10760859) helps to define its role in binding and signaling.

Alanine Scanning Mutagenesis and its Application to Tripeptide Variants

Alanine scanning mutagenesis is a powerful technique used to probe the contribution of individual amino acid residues to a peptide's biological activity. In this method, each amino acid in the peptide sequence is systematically replaced with alanine, a small, neutral amino acid. The resulting alanine analogs are then tested for their activity. A significant loss of activity upon alanine substitution at a particular position often indicates that the original residue is critical for binding or function nih.gov. For tripeptide variants like those related to this compound, alanine scanning can precisely identify which of the Thr, Lys, or Tyr residues is essential for the observed biological effects. For example, in studies of Urotensin II-related peptides (URP), alanine substitution of most residues significantly reduced binding affinity and contractile activity, highlighting the importance of each residue in the URP sequence for its biological function nih.gov.

D-Amino Acid Scanning and its Impact on Conformation and Research Activity

Incorporating D-amino acids (enantiomers of the common L-amino acids) into a peptide sequence is another key strategy in SAR studies. D-amino acids can alter a peptide's conformation, increase its resistance to enzymatic degradation (proteolysis), and potentially enhance its binding affinity or alter its biological activity nih.govacs.org. D-amino acid scanning involves replacing specific L-amino acids with their D-counterparts. For instance, in studies of human Urotensin II (UII) analogs, replacement of cysteine residues with their D-enantiomers markedly reduced vasoconstrictor effects, indicating the importance of the L-configuration for disulfide bridge formation and activity nih.gov. Similarly, D-scan studies on URP revealed that substitution of Tryptophan with D-Tryptophan abrogated activity, while substitution of Tyrosine with D-Tyrosine partially suppressed the response, indicating the stereochemical sensitivity of the receptor interaction nih.gov. Such findings are crucial for understanding the peptide's mechanism of action and for designing more stable and potent analogs.

Conformational Preferences and their Relationship to Biological Recognition Models

The three-dimensional conformation a peptide adopts is intrinsically linked to its ability to interact with biological targets, such as receptors or enzymes. Understanding these conformational preferences is vital for developing accurate biological recognition models. For short peptides like this compound, specific secondary structures can be adopted, influencing how they fit into binding pockets.

Induction of Alpha-Helical Conformation in Short Peptide Systems

Short peptide sequences can adopt various secondary structures, including alpha-helices, beta-turns, and random coils, depending on their amino acid composition and the surrounding environment. The induction of an alpha-helical conformation in short peptide systems is often studied to understand how specific sequences contribute to structural stability and receptor binding. Factors such as the presence of helix-promoting residues and the absence of helix-breaking residues can favor alpha-helix formation. While direct evidence for this compound forming an alpha-helix is not explicitly detailed in the provided search results, general studies on peptide conformation indicate that short peptides can indeed form stable helical structures that are important for their biological activity bachem.com. The precise sequence and the nature of the side chains play a role in stabilizing these conformations.

Beta-Turn Conformations in Bioactive Peptide Frameworks

Beta-turns are another important secondary structure motif in peptides, characterized by a tight turn involving four amino acid residues, often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide hydrogen of residue i+3. These turns are frequently found in bioactive peptides and are crucial for presenting specific side chains in a conformationally constrained manner, facilitating interaction with biological targets. For example, studies on Urotensin II-related peptide (URP) revealed a conformation characterized by an inverse gamma-turn comprising Trp-Lys-Tyr residues, which was identified as playing a crucial role in the peptide's biological activity nih.gov. This suggests that specific conformational arrangements, such as beta-turns or similar constrained structures involving residues like Lys and Tyr, can be critical for the recognition and activity of peptides.

Impact of N- and C-Terminal Modifications on SAR Investigationsmdpi.com

Modifications at the N-terminus (N-terminal modification) and C-terminus (C-terminal modification) of peptides can significantly impact their SAR. The peptide this compound, with its free N-terminal amino group (H-) and free C-terminal carboxyl group (-OH), presents specific sites for such alterations.

N-Terminal Modifications: The N-terminus of peptides can be modified through acetylation, acylation, or the addition of various chemical groups. These modifications can influence peptide stability, membrane permeability, and receptor interactions acs.orgnih.govddg-pharmfac.net. For instance, N-terminal acetylation can increase resistance to enzymatic degradation nih.gov. The selectivity of N-terminal modification can be challenging due to the presence of lysine's ε-amino group, with pKa differences between the N-terminal α-amine and lysine's ε-amine being critical for selective functionalization acs.orgnih.govddg-pharmfac.net. N-substituents can also affect the peptide's secondary structure and solubility nih.gov.

C-Terminal Modifications: The C-terminus of this compound, a free carboxyl group, can undergo modifications such as amidation or esterification. These changes can alter the peptide's charge, lipophilicity, and susceptibility to proteases, thereby influencing its biological activity and half-life frontiersin.orgresearchgate.netnih.gov. For example, C-terminal amidation is a common strategy to enhance peptide stability and receptor binding affinity frontiersin.orgnih.gov. Modifications at the C-terminus can also affect interactions within the receptor binding site, potentially leading to biased signaling profiles nih.gov.

SAR studies have shown that specific amino acids at the termini are critical for activity. For example, in ACE-inhibitory peptides, the C- and/or N-terminal amino acid residues play a significant role in binding, with positively charged amino acids at the C-terminus affecting inhibitory effects mdpi.com. Similarly, modifications to the C-terminal region of apelin-13 (B560349) have been extensively studied for their impact on receptor affinity and signaling nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogsmdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of molecules with their biological activity. For peptide analogs, QSAR models are built by characterizing the peptide sequence using molecular descriptors and then statistically relating these descriptors to observed biological activities frontiersin.orgrsc.orgmdpi.comrsc.orgeajournals.org. This approach allows for the prediction of activity for novel peptide sequences, aiding in the rational design of potent and selective compounds. QSAR has been successfully applied to various peptide classes, including those involved in antioxidant, antimicrobial, and enzyme inhibitory activities mdpi.comnih.govrsc.orgrsc.orgmdpi.comnih.govsemanticscholar.orgresearchgate.net.

The foundation of peptide QSAR lies in the appropriate selection of descriptors that accurately represent the structural and physicochemical properties of the amino acid residues within a peptide sequence nih.govddg-pharmfac.netfrontiersin.orgnih.govrsc.orgresearchgate.netuestc.edu.cnmdpi.comconicet.gov.argenscript.comacs.org. These descriptors quantify characteristics such as hydrophilicity, hydrophobicity, size, charge, polarity, and electronic properties of individual amino acids nih.govnih.govresearchgate.netuestc.edu.cnmdpi.comkg.ac.rsbachem.com.

Common methods for generating amino acid descriptors involve applying multivariate statistical techniques, such as Principal Component Analysis (PCA), to a wide range of physicochemical properties. This process yields principal component scores, often referred to as z-scales or principal properties, which represent orthogonal factors summarizing these properties uestc.edu.cngenscript.comkg.ac.rs. Examples of widely used descriptor sets include:

z-scales: Derived from PCA of amino acid properties, often representing hydrophilicity, bulk/size, and electronic characteristics uestc.edu.cngenscript.comkg.ac.rs.

VHSE (Vectors of Hydrophobic, Steric, and Electronic properties): Another set of principal component scores derived from hydrophobic, steric, and electronic properties researchgate.netmdpi.comuestc.edu.cn.

ST-scales, MolSurf, ProtFP: Various other descriptor sets that capture topological, physicochemical, and 3D structural information researchgate.netuestc.edu.cn.

The specific position of an amino acid within a tripeptide can also be critical. For instance, in antioxidant tripeptides, the nature of the N-terminal, middle, and C-terminal residues significantly influences activity, with cysteine residues, aromatic amino acids at the C-terminus, and hydrophobicity of the N-terminus often correlating with enhanced activity researchgate.net. Similarly, for bitter tripeptides, C-terminal hydrophobicity and the electronic properties of the amino acid at the second position are important determinants mdpi.com.

The development of robust QSAR models involves a systematic process of descriptor selection, model building, and rigorous validation mdpi.comrsc.orgmdpi.comacs.orgresearchgate.netnih.gov.

Model Development: Various statistical and machine learning algorithms are employed to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) rsc.orgeajournals.orgmdpi.comnih.govsemanticscholar.orggenscript.comacs.orgacs.orgnih.govresearchgate.net. These methods establish mathematical equations correlating the selected amino acid descriptors (independent variables) with the biological activity (dependent variable) rsc.org.

Variable Selection: To ensure model interpretability and predictive power, feature selection techniques are applied to identify the most relevant descriptors from the initial pool. Methods such as stepwise regression, ant colony optimization, and recursive feature elimination are commonly used nih.govmdpi.comeajournals.orgnih.govacs.orgresearchgate.netaimspress.com.

Validation: Validation is a critical step to assess the reliability and predictive ability of a QSAR model. This typically involves two main approaches:

Internal Validation: This assesses the model's performance on the data used for its development, often through cross-validation techniques like leave-one-out (LOO) or k-fold cross-validation. Key metrics include the coefficient of determination (R2), cross-validated R2 (Q2), and root-mean-square error (RMSE) mdpi.comnih.govsemanticscholar.orggenscript.comacs.orgresearchgate.netnih.govtandfonline.comresearchgate.net.

External Validation: This evaluates the model's ability to predict the activity of new, unseen compounds using an independent test set. Metrics such as R2test or Q2pred are used to gauge external predictive capability mdpi.commdpi.comacs.orgresearchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net.

Additional validation methods include Y-scrambling, assessing the applicability domain (e.g., using Williams plot), and comparing model performance against random chance mdpi.comresearchgate.netresearchgate.net.

A well-developed and validated QSAR model for this compound analogs would provide insights into how variations in Threonine, Lysine, and Tyrosine residues, as well as terminal modifications, influence biological activity, thereby guiding the design of optimized peptide therapeutics.

Rationale for Academic Study of H Thr Lys Tyr Oh As a Model System

While extensive, specific research on H-Thr-Lys-Tyr-OH as a singular compound is not broadly documented in readily available literature, its structure provides a clear rationale for its use as a model system in academic research. The rationale is built upon the unique and complementary physicochemical properties of its constituent amino acids: Threonine (Thr), Lysine (B10760008) (Lys), and Tyrosine (Tyr).

Threonine (Thr): As a polar amino acid with a hydroxyl (-OH) group, threonine can participate in hydrogen bonding, a fundamental interaction in biological structure and recognition. Its presence allows for the study of how localized polar interactions contribute to peptide conformation and binding affinity.

Lysine (Lys): Lysine is a basic amino acid, meaning it carries a positive charge at physiological pH. This positive charge is critical for electrostatic interactions with negatively charged molecules such as DNA, RNA, or acidic residues in other proteins. Tripeptides containing lysine, such as H-Lys-Tyr-Lys-OH, have been studied for their ability to interact with DNA at specific sites. novoprolabs.com

Tyrosine (Tyr): Tyrosine is an aromatic amino acid with a phenolic hydroxyl group. This structure is highly versatile; the aromatic ring can engage in π-π stacking interactions, while the hydroxyl group is a key site for post-translational modifications, most notably phosphorylation. nih.gov Tyrosine phosphorylation is a critical on/off switch in countless cellular signaling pathways. nih.gov Furthermore, the phenolic group gives tyrosine redox-active properties, allowing it to participate in electron transfer reactions. nih.gov

The combination of these three amino acids in the this compound sequence creates a multifunctional model peptide. It allows researchers to investigate the interplay of polar, charged, and aromatic interactions within a minimal framework. It can serve as a model substrate for kinases (enzymes that perform phosphorylation on the tyrosine residue) or as a model ligand to study binding interactions with enzymes and receptors. For instance, related peptides containing tyrosine and lysine have been shown to have a good binding affinity for angiotensin-converting enzyme (ACE). medchemexpress.com Therefore, this compound is an ideal candidate for fundamental studies in enzyme kinetics, protein-ligand binding, and the biophysical principles governing peptide structure and function.

Historical Context and Evolution of Peptide Research Methodologies

The study of peptides has a rich history that has paralleled and often driven advances in organic chemistry and biochemistry. peptidesuk.com The field's origins can be traced to the early 20th century with the pioneering work of Hermann Emil Fischer, who first proposed that proteins were composed of amino acids linked by specific bonds. ideal-pharma.euias.ac.in In 1902, he provided proof of the "peptide bond" and introduced the term "peptide." ideal-pharma.euias.ac.in

For the next five decades, progress was steady but slow, with peptide synthesis being a laborious process conducted entirely in solution (liquid-phase peptide synthesis). ias.ac.innih.gov A major breakthrough occurred in 1953 when Vincent du Vigneaud successfully completed the first chemical synthesis of a peptide hormone, oxytocin, an achievement that earned him a Nobel Prize and marked a milestone in peptide research. peptidesuk.comcreative-peptides.com

The most significant revolution in the field came in 1963 when Robert Bruce Merrifield introduced solid-phase peptide synthesis (SPPS). peptidesuk.com This technique involves anchoring the first amino acid to an insoluble resin support and then sequentially adding subsequent amino acids, with excess reagents and byproducts being simply washed away after each step. longdom.orgnih.gov SPPS dramatically increased the speed, efficiency, and reliability of peptide synthesis, making peptides widely accessible for research. peptidesuk.com This innovation led to Merrifield receiving the Nobel Prize in Chemistry in 1984.

The advancement of synthetic methods was matched by the development of powerful analytical techniques for peptide purification and characterization. The implementation of High-Performance Liquid Chromatography (HPLC) provided a means for high-resolution separation and purification of peptides. creative-peptides.comelementlabsolutions.com In parallel, the evolution of mass spectrometry (MS) and Edman degradation sequencing provided the tools to determine the precise mass and amino acid sequence of isolated peptides. biosyn.comjpt.com These methodologies have continued to evolve, with modern proteomics relying on highly sensitive LC-MS/MS techniques to identify and quantify thousands of peptides from complex biological samples. creative-peptides.comcreative-proteomics.com

Table 2: Key Milestones in the History of Peptide Research

| Year(s) | Key Development | Significance |

| 1902 | Emil Fischer proves the existence of the peptide bond and coins the term "peptide". ideal-pharma.euias.ac.in | Established the fundamental chemical nature of proteins and peptides. |

| 1953 | Vincent du Vigneaud achieves the first chemical synthesis of the hormone oxytocin. peptidesuk.comcreative-peptides.com | Demonstrated that biologically active peptides could be created in the laboratory. |

| 1963 | Robert Bruce Merrifield develops solid-phase peptide synthesis (SPPS). peptidesuk.com | Revolutionized peptide synthesis, making it faster, more efficient, and automated. |

| 1970s | Adoption of Fmoc chemistry for SPPS. nih.gov | Provided a milder alternative to previous chemical methods, expanding the scope of synthesis. |

| 1980s-Present | Advancement of HPLC and Mass Spectrometry (MS) for peptide analysis. creative-peptides.comelementlabsolutions.com | Enabled high-resolution purification, precise sequencing, and large-scale proteomic studies. |

Molecular Mechanisms of Action and Biological Recognition of Short Peptides Applied to H Thr Lys Tyr Oh As a Model

General Principles of Peptide-Target Interactions in Academic Contexts

Peptides, due to their inherent specificity and structural diversity, are crucial in mediating a vast array of biological processes. Their interactions with biological targets are governed by a complex interplay of physicochemical forces, including electrostatic interactions, hydrogen bonding, hydrophobic effects, and van der Waals forces mdpi.comwikipedia.org. In academic contexts, understanding these interactions is vital for deciphering cellular signaling pathways and for developing novel therapeutic strategies.

Protein-Protein Interaction Modulation by Peptides

Peptides can effectively modulate protein-protein interactions (PPIs) by acting as competitive inhibitors or stabilizers of protein complexes mdpi.comfrontiersin.orgnih.govrsc.orgrsc.orgfrontiersin.org. They achieve this by mimicking specific regions of protein interaction interfaces, thereby disrupting or enhancing the binding between two or more proteins nih.govrsc.org. For instance, peptides derived from critical "hot spots" of protein interfaces can effectively compete with natural protein partners, leading to the inhibition of aberrant PPIs implicated in diseases like cancer mdpi.comfrontiersin.org. The design of such peptide-based inhibitors often involves identifying key amino acid residues that are crucial for the interaction and then synthesizing peptides that can bind to these critical sites frontiersin.orgnih.gov.

Peptide-Receptor Binding Mechanisms

The binding of peptides to their receptors is a highly specific process that relies on the precise complementarity between the peptide's structure and the receptor's binding site mdpi.comfrontiersin.org. This interaction is driven by a combination of forces, with electrostatic and hydrophobic interactions playing significant roles wikipedia.orgnjit.edunih.govresearchgate.netacs.org. For a peptide like H-Thr-lys-tyr-OH, the positively charged Lysine (B10760008) residue would likely engage in electrostatic interactions with negatively charged residues on a receptor, while Threonine and Tyrosine could participate in hydrogen bonding and hydrophobic interactions, respectively mdpi.comwikipedia.org. Computational methods, such as molecular docking and molecular dynamics simulations, are extensively used to predict and understand these binding mechanisms, offering insights into affinity and specificity mdpi.comacs.orgresearchgate.net.

Membrane Interaction Studies of Tripeptides

Short peptides, including tripeptides, are known to interact with cell membranes, influencing their structure and function. These interactions are fundamental to processes such as cellular uptake, membrane permeabilization, and antimicrobial activity ucl.ac.ukgoettingen-research-online.demdpi.comconicet.gov.ar. The specific amino acid sequence and properties of a peptide dictate the nature and outcome of its interaction with the lipid bilayer.

Membrane Perturbation Models

Peptides can perturb cell membranes through various mechanisms, often categorized into pore-forming and carpet-like models mdpi.comconicet.gov.arnih.govhep.com.cnhep.com.cnnih.gov.

Barrel-Stave Pore Model : In this model, peptide monomers aggregate within the membrane to form a cylindrical pore, with their hydrophobic faces oriented towards the lipid acyl chains and hydrophilic faces lining the aqueous pore lumen mdpi.comnih.govhep.com.cnnih.govroyalsocietypublishing.org.

Toroidal Pore Model : Here, peptides induce curvature stress in the lipid bilayer, leading to the formation of a pore where both lipid head groups and peptides line the pore's water core mdpi.comnih.govhep.com.cnhep.com.cnnih.govroyalsocietypublishing.org.

Carpet Model : This model describes peptides accumulating on the membrane surface, acting like a detergent. At high concentrations, they can disrupt the membrane integrity by forming micelles or transient holes conicet.gov.arnih.govhep.com.cnhep.com.cn.

Detergent Model : Similar to the carpet model, this involves peptides causing membrane dissolution through micelle formation nih.govhep.com.cn.

The specific model a peptide follows depends on its physicochemical properties and concentration mdpi.comnih.govhep.com.cnhep.com.cn.

Influence of Lipid Composition on Peptide-Membrane Interactions

The composition of the lipid bilayer significantly influences how peptides interact with membranes conicet.gov.arnih.govmdpi.comacs.orgresearchgate.netnih.gov. The presence of different lipid types, such as charged phospholipids (B1166683) (e.g., phosphatidylserine) or cholesterol, can alter membrane fluidity, charge density, and packing, thereby affecting peptide binding affinity and the mechanism of interaction conicet.gov.armdpi.comnih.govacs.org. For instance, negatively charged lipids typically enhance the binding of cationic peptides due to electrostatic attraction njit.edunih.govmdpi.comacs.orgresearchgate.net. Conversely, lipid rafts or more ordered lipid phases might present different interaction landscapes compared to disordered phases mdpi.comnih.gov.

Role of Hydrophobicity and Charge in Membrane Binding

The hydrophobicity and charge distribution of a peptide are critical determinants of its membrane interaction njit.edunih.govresearchgate.netacs.orgnih.govnih.govresearchgate.netnih.govasm.orgresearchgate.netarxiv.org.

Hydrophobicity : Generally, increased hydrophobicity promotes peptide adsorption to the lipid bilayer researchgate.netnih.govnih.govarxiv.org. However, excessively high hydrophobicity can lead to strong peptide self-association, which might hinder membrane penetration, particularly in prokaryotic cells nih.gov. An optimal balance of hydrophobicity is often required for effective antimicrobial activity nih.gov.

Charge : Positively charged peptides, like this compound due to its Lysine residue, exhibit a higher propensity to bind to negatively charged lipid membranes through electrostatic interactions njit.edunih.govresearchgate.netacs.orgresearchgate.netnih.govnih.gov. The precise location of charged residues within the peptide sequence also plays a role; positively charged residues at the peptide's extremities tend to be more exposed and interact more frequently with the membrane surface njit.edunih.govresearchgate.net.

Enzymatic Interaction Mechanisms (if applicable to potential academic targets)

Short peptides, including tripeptides, can exert significant biological effects by interacting with enzymes, acting as substrates, inhibitors, or modulators. The specific amino acid composition of this compound—Threonine, Lysine, and Tyrosine—endows it with distinct chemical properties that can influence its enzymatic interactions.

Threonine (Thr) and Tyrosine (Tyr) residues are hydroxylated amino acids, making them susceptible to post-translational modifications such as phosphorylation nih.govportlandpress.comgoogle.comnih.govannualreviews.orgnih.gov. Phosphorylation, catalyzed by kinases and reversed by phosphatases, is a fundamental regulatory mechanism in cellular signaling and can profoundly alter enzyme activity, substrate binding, and protein-protein interactions portlandpress.comnih.govannualreviews.orgpnas.org. Tyrosine residues, in particular, are critical sites for phosphorylation in many growth factor receptor signaling pathways nih.govpnas.org. The phenolic hydroxyl group of tyrosine also contributes to its aromatic nature, enabling participation in pi-pi stacking and hydrophobic interactions within enzyme active sites or binding pockets rsc.orgrsc.orgrsc.org.

Lysine (Lys), a basic amino acid, carries a positively charged side chain at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged residues or molecules within enzyme active sites or regulatory domains nih.gov. Such interactions can influence enzyme conformation, substrate recognition, and catalytic efficiency nih.gov.

Research has demonstrated that various tripeptides can effectively target and modulate enzyme activity. For instance, the tripeptide Leu-Leu-Tyr (LLY) has shown potent inhibitory activity against Angiotensin-Converting Enzyme (ACE), exhibiting a non-competitive inhibition pattern by binding to a site distinct from the active site and inducing conformational changes in the enzyme researchgate.netmdpi.com. Similarly, tripeptides like WFF have been investigated for their inhibitory potential against the tyrosine kinase domain of Epidermal Growth Factor Receptor (EGFR-TK), suggesting that tripeptides can act as kinase inhibitors nih.gov. Computational studies have also identified tripeptides capable of dual inhibition of enzymes like Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) through hydrogen bonding, pi-pi stacking, and salt bridge formation rsc.orgrsc.org.

These examples highlight that tripeptides can engage with enzymes through a combination of specific amino acid interactions, including hydrogen bonding, electrostatic interactions, hydrophobic contacts, and pi-pi stacking, leading to modulation or inhibition of enzymatic function. The specific sequence and arrangement of amino acids in this compound would dictate its precise interactions with potential enzyme targets.

Table 1: Tripeptide Enzyme Interactions and Mechanisms

| Tripeptide | Target Enzyme(s) | Mechanism of Interaction | Key Amino Acid Roles (General) | Reference |

| LLY (Leu-Leu-Tyr) | Angiotensin-Converting Enzyme (ACE) | Non-competitive inhibition; conformational change | Tyr: Aromatic interactions, potential for binding | researchgate.netmdpi.com |

| WFF | EGFR-Tyrosine Kinase Domain (EGFR-TK) | Inhibition | Tyr: Aromaticity, potential for binding; Phe: Hydrophobic interactions | nih.gov |

| WHM, HMW, WMH, HWM | AChE, BACE-1 | Inhibition (dual target) | Trp, His, Met: Hydrogen bonding, pi-pi stacking, salt bridges | rsc.orgrsc.org |

| GHK (Gly-His-Lys) | Not directly enzyme-focused, but modulates enzymes involved in collagen synthesis/breakdown | Modulation of metalloproteinases | Lys: Basic charge, potential interactions | nih.gov |

Signaling Pathway Modulation by Tripeptides in Cellular Models

Short peptides are increasingly recognized for their ability to modulate cellular signaling pathways, influencing a wide range of cellular processes such as proliferation, survival, migration, and inflammation. The amino acid residues within this compound—Threonine, Lysine, and Tyrosine—are all implicated in various signaling cascades.

Threonine and Tyrosine residues are frequently phosphorylated, serving as critical regulatory switches in signal transduction nih.govportlandpress.comnih.govpnas.orgbiologists.com. For example, the insulin (B600854) signaling pathway relies heavily on tyrosine phosphorylation cascades initiated by receptor activation pnas.org. Similarly, Threonine phosphorylation is a key event in pathways regulated by kinases like MAPK portlandpress.combiologists.com. Lysine residues can also play a role in signaling by mediating protein-protein interactions or acting as attachment sites for post-translational modifications like acetylation.

Several tripeptides have been identified as potent modulators of cellular signaling pathways in various cell models:

GHK (Gly-His-Lys): This tripeptide, particularly when complexed with copper, has been shown to accelerate wound healing and skin repair by modulating collagen and glycosaminoglycan synthesis, influencing metalloproteinase activity, and attracting immune and endothelial cells nih.gov. It has also been linked to restoring activity in the TGF-beta pathway and integrin signaling, thereby improving tissue regeneration nih.gov.

IRW (Ile-Arg-Trp): This tripeptide has demonstrated the ability to improve vascular function by activating the ACE2/AMPK/eNOS signaling pathway in aortic cells. It was found to downregulate endothelin-1 (B181129) (ET-1) and p38 mitogen-activated protein kinases (p38 MAPK) while upregulating phosphorylated AMP-activated protein kinase (p-AMPK) and phosphorylated endothelial nitric oxide synthase (p-eNOS) mdpi.com.

LSW (Leu-Ser-Trp): In human vascular endothelial cells, LSW has been shown to protect against TNFα-induced oxidative stress and inflammation. It attenuates inflammatory responses by downregulating TNFα receptors and inhibiting intracellular signaling pathways, including NF-κB and p38/JNK MAPK signaling mdpi.com.

ILK Modulators: Certain tripeptides have been developed as modulators of Integrin-Linked Kinase (ILK), a protein involved in crucial signaling pathways regulating cell survival, apoptosis, proliferation, and migration acs.org. These tripeptides have been observed to influence F-actin polymerization, a process tightly regulated by ILK acs.org.

Angiogenesis Modulators: A tetrameric tripeptide has been identified that antagonizes Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1/Flt-1), thereby inhibiting Flt-1 phosphorylation and capillary-like tube formation, which are key events in angiogenesis researchgate.net.

These findings illustrate that tripeptides can exert their effects by interacting with cell surface receptors, modulating intracellular kinase cascades, or influencing transcription factors. The specific sequence of this compound would determine its potential to engage with particular signaling pathways, potentially influencing processes related to cell growth, survival, or inflammatory responses, given the known roles of its constituent amino acids in cellular signaling researchgate.net.

Table 2: Tripeptide Signaling Pathway Modulation in Cellular Models

| Tripeptide | Modulated Pathway(s) | Cellular Effect(s) | Key Amino Acid Roles (General) | Reference |

| GHK (Gly-His-Lys) | TGF-beta, Integrin signaling, Collagen synthesis/breakdown | Skin regeneration, wound healing, tissue repair | Lys: Interactions, signaling; His: Signaling | nih.gov |

| IRW (Ile-Arg-Trp) | AMPK/eNOS, ET-1/MAPK | Improved vascular function, vasodilation | Trp: Aromaticity, signaling; Arg: Charge, signaling | mdpi.com |

| LSW (Leu-Ser-Trp) | TNFα signaling, NF-κB, p38/JNK MAPK | Attenuation of inflammation, protection from oxidative stress | Ser: Phosphorylation site; Trp: Aromaticity, signaling | mdpi.com |

| ILK-modulating tripeptides | Integrin-Linked Kinase (ILK) pathway | Modulation of cell survival, proliferation, migration (e.g., F-actin polymerization) | Thr, Lys, Tyr: Potential phosphorylation, charge interactions | acs.org |

| Tetrameric tripeptide | VEGF Receptor 1 (VEGFR-1/Flt-1) signaling | Inhibition of angiogenesis (capillary-like tube formation) | Not specified for the tripeptide unit, but receptor is key | researchgate.net |

Computational Approaches in the Study and Design of H Thr Lys Tyr Oh and Its Analogs

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules, including peptides, by modeling the atomic movements over time based on classical physics principles. For peptides like H-Thr-lys-tyr-OH, MD simulations are crucial for understanding their flexibility, folding pathways, and the ensemble of conformations they adopt in solution. This exploration is vital as a peptide's function is intrinsically linked to its three-dimensional structure and dynamic fluctuations.

Replica Exchange Molecular Dynamics (REMD) for Enhanced Sampling

Standard MD simulations can become trapped in local energy minima, failing to adequately explore the complete conformational landscape of a peptide. Replica Exchange Molecular Dynamics (REMD), also known as parallel tempering, addresses this limitation by running multiple simulations (replicas) of the same system concurrently, each at a different temperature. Periodically, these replicas attempt to exchange their configurations based on the Metropolis criterion. Higher temperatures allow replicas to overcome energy barriers more readily, while lower temperatures allow for detailed sampling of low-energy states. This process significantly enhances the exploration of the conformational space, providing a more comprehensive understanding of the peptide's ensemble of structures and free energy landscape rsc.orgnih.govresearchgate.net. For tripeptides, REMD can reveal subtle conformational preferences influenced by the specific amino acid sequence and side-chain interactions.

Simulated Annealing Techniques for Structure Prediction

Simulated Annealing (SA) is a probabilistic metaheuristic algorithm inspired by the annealing process in metallurgy, used to find a global optimum in a large search space. In the context of peptide structure prediction, SA iteratively modifies a peptide's conformation, accepting changes that lower energy and, with a certain probability that decreases over time (controlled by a "temperature" parameter), accepting changes that increase energy. This allows the search to escape local minima and converge towards more stable, low-energy conformations. SA can be employed to predict the tertiary structure of peptides from their primary sequence, often in conjunction with other methods like neural networks or molecular mechanics force fields biorxiv.orgmdpi.commdpi.comnih.govoup.com. For instance, the APPTEST methodology combines neural networks with simulated annealing to predict peptide tertiary structures, demonstrating high accuracy in predicting native or near-native conformations biorxiv.org.

In Silico Design and Screening of Tripeptide Libraries

Computational approaches are instrumental in the rational design and efficient screening of peptide libraries, including tripeptides, to identify sequences with desired properties or biological activities.

De Novo Peptide Design Principles

De novo peptide design involves creating novel peptide sequences from scratch, rather than modifying existing ones. The core principles revolve around understanding the relationship between amino acid sequence, structure, and function. Key considerations include:

Amino Acid Selection: Choosing amino acids based on their physicochemical properties (e.g., hydrophobicity, charge, size, secondary structure propensity) to achieve specific structural motifs or interaction profiles.

Sequence Optimization: Iteratively refining sequences to enhance stability, binding affinity, or other desired characteristics.

Structural Constraints: Designing sequences that can adopt specific backbone conformations or fold into predictable three-dimensional structures.

Target Interaction: Tailoring sequences to bind with high affinity and specificity to a particular biological target.

Virtual Screening Strategies for Tripeptide Interactions

Virtual screening (VS) is a computational technique used to search large databases of molecules (or computationally generated libraries) to identify those most likely to bind to a specific biological target. For tripeptides, VS can rapidly screen millions of potential sequences to find candidates with predicted binding affinity and favorable interaction profiles. This often involves:

Library Generation: Creating virtual libraries of tripeptides, either randomly or based on specific design rules.

Molecular Docking: Predicting the binding pose and estimating the binding affinity of tripeptides to a target protein using scoring functions.

Pharmacophore Modeling: Identifying key molecular features responsible for binding.

Molecular Dynamics: Further analyzing the stability and dynamics of promising peptide-target complexes.

Studies have demonstrated the effectiveness of VS for identifying tripeptide inhibitors, such as those targeting insect chitinolytic enzymes, where virtual screening of 8000 random tripeptides identified potent inhibitors, with molecular dynamics simulations revealing key interaction modes nih.govresearchgate.net. Similarly, virtual screening workflows have been employed to identify tripeptides as potential ligands for receptors like the kappa opioid receptor (KOR) unich.it.

Machine Learning and Artificial Intelligence (AI) in Peptide Research

Key applications of ML/AI in peptide research include:

Peptide Property Prediction: ML models can predict various peptide properties such as solubility, stability, bioavailability, toxicity, and biological activity (e.g., antimicrobial, antiviral, anticancer) gubra.dknih.govnih.govresearchgate.net.

Structure Prediction: Deep learning models, like PepFlow, can predict the full range of peptide conformations based on their energy landscape, combining ML with physics-based modeling utoronto.ca.

De Novo Design and Optimization: Generative AI models can design entirely new peptide sequences optimized for specific targets and properties, significantly speeding up the traditional trial-and-error process gubra.dkresearchgate.net.

Peptide-Target Interaction Prediction: AI models can analyze protein structures and known interactions to predict how designed peptides will bind to their targets, guiding the rational design of peptides with improved affinity and selectivity nih.govresearchgate.net.

Compound List

this compound (Threonine-Lysine-Tyrosine)

Peptide Engineering Strategies Applied to H Thr Lys Tyr Oh for Academic Research

Backbone Modifications for Conformational Control

Modifying the peptide backbone is a fundamental strategy to control the three-dimensional shape of peptides, which in turn dictates their biological activity and stability. nih.govnih.gov For a short peptide like H-Thr-Lys-Tyr-OH, these modifications are crucial for restricting its conformational flexibility and stabilizing specific secondary structures.

Cyclization Strategies in Tripeptides

Cyclization is a powerful technique used to create more conformationally restricted and proteolytically stable peptide analogs. uspto.gov This process involves forming a covalent bond between two points in the peptide sequence, effectively creating a ring structure. For tripeptides, this can be challenging due to the small ring size, which can introduce strain. nih.gov Attempts to cyclize short linear peptides can sometimes lead to dimerization, forming cyclic hexapeptides instead of the desired cyclic tripeptide. nih.gov

Common cyclization methods applicable to this compound include:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal threonine and the C-terminal tyrosine. This is often achieved in solution using various peptide coupling reagents. uspto.gov

Side-Chain to Side-Chain Cyclization: The side chains of the constituent amino acids can be linked. For instance, the ε-amino group of Lysine (B10760008) could be linked to an appropriately modified Threonine or Tyrosine side chain.

Side-Chain to Backbone Cyclization: A linkage can be formed between an amino acid side chain and either the N- or C-terminus of the peptide.

The choice of cyclization strategy can significantly impact the final conformation and biological activity of the resulting peptide. nih.gov Researchers must consider factors like the desired ring size, the chemical nature of the linker, and the potential for side reactions like racemization or oligomerization. nih.govacs.org

| Cyclization Strategy | Description | Potential Application to this compound | Key Considerations |

|---|---|---|---|

| Head-to-Tail | Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group. | Links the N-terminal Threonine to the C-terminal Tyrosine. | High dilution conditions are often required to prevent dimerization. nih.gov |

| Side-Chain to Side-Chain | Covalent linkage between the side chains of two amino acid residues. | Could involve linking the Lysine side-chain amine to a modified Tyrosine or Threonine side chain. | Requires orthogonal protection strategies during synthesis. |

| Side-Chain to Backbone | Linkage of a side chain to either the N-terminus or C-terminus. | The Lysine side chain could be linked to the C-terminal carboxyl group of Tyrosine. | Can create unique ring sizes and conformations. |

Stapling and Grafting Techniques for Enhanced Helicity

Peptide stapling is a technique used to reinforce α-helical secondary structures by introducing a covalent brace between two amino acid side chains. rsc.orgnih.gov This is typically achieved by substituting two amino acids on the same face of a helix with non-native amino acids whose side chains can be covalently linked. rsc.org While α-helices are less common in tripeptides, stapling principles can be adapted to constrain other turn-like structures. For this compound, a hypothetical stapling could involve replacing two residues with unnatural amino acids bearing reactive side chains, such as olefins for a hydrocarbon staple, to lock in a specific turn conformation. nih.govrsc.org This can increase proteolytic resistance and potentially enhance binding affinity to a target. rsc.orgnih.gov

Grafting involves inserting a peptide sequence into a larger, stable protein scaffold. This technique can confer the structural stability of the host protein onto the smaller peptide, presenting it in a well-defined conformation. The this compound sequence could be grafted into a loop region of a carrier protein, allowing researchers to study its interaction with target molecules in a structurally constrained context.

Incorporation into Larger Peptide or Protein Scaffolds for Academic Investigation

Incorporating the this compound tripeptide into larger peptide or protein frameworks is a valuable strategy for academic research. nih.govbeilstein-journals.org This approach leverages the stability and defined three-dimensional structure of the scaffold to present the tripeptide motif in a specific orientation. This is particularly useful for studying protein-protein interactions where the tripeptide might represent a minimal binding epitope.

For instance, the tripeptide can be inserted into surface-exposed loop regions of a stable protein, effectively creating a chimeric protein that displays the Thr-Lys-Tyr sequence. mdpi.com This allows for the investigation of the tripeptide's binding characteristics without the conformational ambiguity of the free peptide. Similarly, it can be incorporated into self-assembling peptide systems to create novel biomaterials where the tripeptide is presented on the surface of a fibril or hydrogel, potentially for cell adhesion or signaling studies. nih.govrsc.org

Chemical Conjugation for Functional Probes and Research Tools

Chemical conjugation transforms peptides into powerful tools for biochemical and cellular research. creative-peptides.comnih.gov By attaching specific molecules like fluorophores or affinity tags, the this compound peptide can be converted into a functional probe for a wide range of applications.

Fluorophore Labeling for Imaging Studies of Tripeptides

Attaching fluorescent dyes to peptides allows for their visualization in biological systems, enabling studies of cellular uptake, localization, and interaction with target molecules. gfpp.frnih.gov The this compound tripeptide can be labeled at several positions:

N-terminus: The free amine of the Threonine residue is a common site for conjugation with amine-reactive dyes.

C-terminus: The carboxyl group of Tyrosine can be modified for labeling.

Lysine Side Chain: The ε-amino group of the Lysine side chain provides a convenient and often-used site for specific labeling that does not interfere with the peptide backbone termini. lifetein.com.cn

A variety of fluorophores can be used, each with distinct spectral properties. The choice of dye depends on the specific experimental requirements, such as the desired wavelength for excitation and emission, brightness, and photostability. sb-peptide.comnih.gov

| Fluorophore Class | Example Dyes | Typical Application | Potential Labeling Site on this compound |

|---|---|---|---|

| Fluoresceins | FAM, FITC | Microscopy, Flow Cytometry | N-terminus, Lysine side chain |

| Rhodamines | TAMRA, Rhodamine B | FRET, Cellular Imaging nifdc.org.cn | N-terminus, Lysine side chain |

| Cyanines | Cy3, Cy5 | In-vivo Imaging, Microarrays | N-terminus, Lysine side chain |

| ATTO Dyes | Various | Fluorescence Microscopy | N-terminus, Lysine side chain |

Biotinylation for Affinity-Based Research Applications

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a peptide. creative-peptides.com The extremely high affinity between biotin and streptavidin (or avidin) forms the basis for numerous detection and purification techniques. nih.gov Biotinylating this compound, typically on the lysine side chain, creates a versatile research tool. lifetein.com.cn

Applications for biotinylated this compound include:

Affinity Purification: The biotinylated peptide can be immobilized on a streptavidin-coated support to capture and purify proteins or other molecules that bind to the Thr-Lys-Tyr sequence. lifetein.com.cn

Pull-Down Assays: This technique is used to identify binding partners from a complex mixture like a cell lysate. The biotinylated peptide is used as "bait" to pull down its interacting proteins, which are then identified by methods like Western blotting or mass spectrometry. creative-peptides.com

Immunoassays: In techniques like ELISA, the biotinylated peptide can be used for detection, leveraging the high sensitivity of the biotin-streptavidin interaction. lifetein.com.cn

The specificity and strength of the biotin-streptavidin bond make biotinylation a robust and widely used strategy in peptide-based research. lifetein.com.cnnih.gov

Design of Peptidomimetics Based on this compound as a Template (e.g., Peptoids)

The development of peptidomimetics from a parent peptide, such as this compound, is a strategic approach in medicinal chemistry aimed at overcoming the inherent limitations of natural peptides, including their susceptibility to enzymatic degradation. nih.govmdpi.com Peptoids, or oligo-N-substituted glycines, represent a prominent class of peptidomimetics that retain the side-chain functionalities of the original peptide while featuring a modified backbone that confers proteolytic resistance. nih.govnih.gov

The core principle in designing a peptoid based on the this compound template is to preserve the sequence and spacing of the crucial side chains (Threonine, Lysine, and Tyrosine) that are presumed to be responsible for its biological activity. The structural distinction lies in the placement of these side chains; in a peptoid, the side chain is attached to the backbone amide nitrogen rather than the α-carbon. researchgate.netescholarship.org This modification eliminates backbone chirality and the amide protons that act as hydrogen bond donors, leading to increased conformational flexibility and significant resistance to proteases. nih.govresearchgate.net

The synthesis of a peptoid analog of this compound would typically employ the submonomer solid-phase synthesis method. escholarship.orgnih.gov This process involves a two-step cycle for each monomer addition: acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine that carries the desired side chain. escholarship.org To mimic the this compound sequence, the corresponding primary amines would be used:

For Threonine: (S)-2-aminobutan-1-ol would introduce the sec-butyl group with a hydroxyl moiety.

For Lysine: Butane-1,4-diamine (protected) would provide the aminobutyl side chain.

For Tyrosine: 4-(2-aminoethyl)phenol would furnish the p-hydroxybenzyl side chain.

The resulting peptoid, named systematically as N-(2-hydroxybutyl)-N-(4-aminobutyl)-N-(4-hydroxybenzyl)glycylglycylglycine, would present its side chains in the same sequence as the parent peptide, allowing for a direct investigation into the functional role of the peptide backbone. Structure-activity relationship (SAR) studies often compare the parent peptide with its peptoid analog to dissect the contributions of backbone structure versus side-chain functionality. nih.govnih.gov The knowledge gained from the peptide can thus be directly applied to the design and optimization of the corresponding peptoid. researchgate.net

Detailed Research Findings

Research comparing peptides with their direct peptoid analogs consistently demonstrates a dramatic increase in biological stability. Peptoids are highly resistant to degradation by a wide range of proteases, a property directly attributed to their N-substituted backbone which is not recognized by these enzymes. nih.govresearchgate.net This enhanced stability is a primary driver for their development.

Furthermore, the altered backbone chemistry impacts physicochemical properties. The lack of backbone hydrogen bond donors and the increased conformational flexibility can influence solubility, lipophilicity, and cell permeability. mdpi.comnih.gov While direct conversion of a peptide to a peptoid can sometimes lead to a reduction in target binding affinity due to altered conformational preferences, the vast chemical space accessible through peptoid synthesis allows for subsequent optimization to regain or even exceed the original activity. mdpi.comacs.org The following table summarizes the anticipated comparative properties based on extensive research into this class of peptidomimetics.

Table 1: Comparative Analysis of this compound and its Hypothetical Peptoid Analog

| Property | This compound (Peptide) | Peptoid Analog | Rationale for Difference |